Bienvenue dans la boutique en ligne BenchChem!

Gly-Pro-Glu

Neuropharmacology Cholinergic Transmission IGF-1 Signaling

Gly-Pro-Glu (GPE) is the endogenous IGF-1 N-terminal tripeptide that uniquely combines high-potency cholinergic action with NMDA receptor modulation, making it essential for studying IGF-1-independent neurotransmitter release. Its specific tripeptide structure determines distinct pharmacokinetics and Akt/GSK3β pathway modulation, not replicated by generic NMDA ligands or IGF-1 fragments. As the well-characterized parent control with rapid clearance, it is the gold standard for benchmarking novel stable analogues. Procure for reproducible neuroprotection and excitotoxicity studies.

Molecular Formula C12H19N3O6
Molecular Weight 301.30 g/mol
CAS No. 32302-76-4
Cat. No. B1671971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Pro-Glu
CAS32302-76-4
SynonymsGly-Pro-Glu;  glycyl-prolyl-glutamic acid;  Glypromate;  glycine-proline-glutamate (neuroprotectant), Neuren
Molecular FormulaC12H19N3O6
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1
InChIKeyJJGBXTYGTKWGAT-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gly-Pro-Glu (CAS 32302-76-4) Product Overview for Neuroscience Procurement


Gly-Pro-Glu (GPE), also known as Glypromate, is an endogenous tripeptide (Glycine-Proline-Glutamate) formed by the N-terminal cleavage of insulin-like growth factor 1 (IGF-1) [1]. It is classified as a neuroactive peptide with the molecular formula C12H19N3O6 and a molecular weight of 301.30 g/mol [2]. Characterized as a weak N-methyl-D-aspartate (NMDA) receptor agonist [3], GPE also prevents glutamate binding to the NMDA receptor and potentiates the release of neurotransmitters like acetylcholine .

Gly-Pro-Glu Substitution Risks: Why Simple NMDA Antagonists Are Not Equivalent


Procurement for neuroscience applications involving Gly-Pro-Glu (GPE) cannot be satisfied by generic NMDA receptor ligands or alternative peptide fragments due to a unique convergence of biological properties. Unlike simple NMDA antagonists, GPE exhibits a specific, high-potency cholinergic action that is independent of its NMDA receptor binding and is not replicated by its parent molecule, IGF-1, or truncated forms [1]. Its neuroprotective profile arises from a distinct mechanism involving the modulation of multiple signaling pathways (e.g., Akt, GSK3β) rather than pure receptor antagonism, and its efficacy in vivo is highly dependent on its specific tripeptide structure, which dictates unique pharmacokinetic properties and a short half-life [2].

Quantitative Differentiation of Gly-Pro-Glu (32302-76-4): Evidence-Based Comparative Analysis


Acetylcholine Release Potentiation: GPE vs. Intact IGF-1

GPE demonstrates a significantly higher potency in facilitating acetylcholine release compared to its parent protein, intact IGF-1. In vitro studies on rat cortical slices show GPE is active at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M, while IGF-1 only shows an effect at a much higher concentration of 4 × 10⁻⁸ M [1]. This represents a several hundredfold increase in potency for the cleaved tripeptide [1].

Neuropharmacology Cholinergic Transmission IGF-1 Signaling

NMDA Receptor Binding Affinity: GPE vs. its Analogue NNZ-2566

While GPE is a foundational neuroactive peptide, its clinical utility is limited by poor pharmacokinetics. Its structural analogue, NNZ-2566, was specifically designed to overcome this. GPE inhibits glutamate binding to the NMDA receptor with an IC50 of 14.7 µM [1]. In contrast, NNZ-2566, a synthetic analogue of GPE, shows improved pharmacokinetic properties including a longer elimination half-life and oral bioavailability, allowing for neuroprotective efficacy in a rat model of acute focal stroke with a 3-10 mg/kg/h IV infusion, whereas GPE requires continuous infusion due to its short half-life [2].

Receptor Pharmacology Neuroprotection Medicinal Chemistry

Plasma Stability and Pharmacokinetic Limitations: GPE vs. Pseudopeptide Analogues

GPE is rapidly cleared from circulation following intravenous injection. A pharmacokinetic study in rats showed that a single bolus IV injection of 30 or 100 mg/kg resulted in a very short plasma half-life (t1/2 < 1 hour), necessitating continuous intravenous infusion for sustained neuroprotective effects in vivo [1]. To address this limitation, novel pseudopeptide analogues of GPE were developed. One such pseudopeptide demonstrated significantly improved stability in human plasma, with 82.5% remaining intact after a 24-hour incubation, compared to GPE's rapid degradation [2].

Pharmacokinetics Drug Development Peptide Stability

Validated Application Scenarios for Procuring Gly-Pro-Glu (CAS 32302-76-4)


Studying IGF-1 Independent Cholinergic and Dopaminergic Neurotransmission

GPE is the optimal tool for investigating IGF-1-independent modulation of neurotransmitter systems. As demonstrated in Section 3, GPE shows several hundredfold higher potency than intact IGF-1 in facilitating acetylcholine release [1]. It also potentiates dopamine release via an NMDA receptor-dependent mechanism [2]. This makes it essential for in vitro neuropharmacology studies where a specific, high-potency cholinergic or dopaminergic response is required without the confounding effects of activating the full IGF-1 receptor signaling cascade.

In Vitro Modeling of Excitotoxicity and Neuroprotection

GPE is a key reagent for in vitro models of excitotoxicity. Studies show that GPE confers neuroprotection to hippocampal CA1-2 neurons against excitotoxic insults, such as those induced by NMDA [1]. Its ability to prevent glutamate binding to the NMDA receptor (IC50 of 14.7 µM) [2] allows researchers to probe the role of this receptor in neuronal death pathways. This specific, quantifiable action makes GPE a valuable reference compound for validating new neuroprotective agents in vitro.

Developing and Validating Stable Neuroprotective Peptidomimetics

Due to its well-characterized but poor pharmacokinetic profile (rapid plasma clearance, t1/2 < 1 hour) [1], GPE serves as the gold-standard reference for developing improved analogues. As shown in Section 3, pseudopeptide analogues demonstrate superior stability (e.g., 82.5% remaining after 24h in plasma) [2]. Researchers in medicinal chemistry and drug development must procure GPE as the parent control to benchmark the stability, binding affinity, and neuroprotective efficacy of their novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Pro-Glu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.